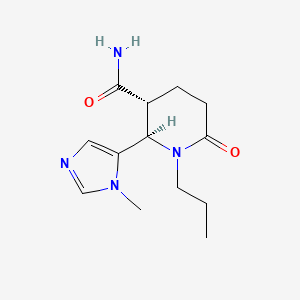

(2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide

Description

Properties

IUPAC Name |

(2R,3R)-2-(3-methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-3-6-17-11(18)5-4-9(13(14)19)12(17)10-7-15-8-16(10)2/h7-9,12H,3-6H2,1-2H3,(H2,14,19)/t9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVJJDJCVKXLQL-BXKDBHETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(C(CCC1=O)C(=O)N)C2=CN=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1[C@H]([C@@H](CCC1=O)C(=O)N)C2=CN=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step route involving:

- Construction of the piperidine ring with the desired stereochemistry at C2 and C3.

- Introduction of the 1-methyl-1H-imidazol-5-yl substituent at C2.

- Installation of the 6-oxo group and the 3-carboxamide functionality.

- Propyl substitution at the nitrogen atom of the piperidine ring.

Preparation of the Imidazole Substituent

The imidazole moiety, specifically 1-methyl-1H-imidazol-5-yl, is introduced via coupling reactions or by using pre-functionalized imidazole intermediates. A key precursor related to the imidazole part is 1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone, which can be synthesized by reacting 1-amino-1-deoxy-D-fructose with 2-ethoxyacrylonitrile under basic conditions (sodium methoxide) followed by acidification with acetic acid. This method yields the imidazole ethanone intermediate with good efficiency (>50% yield) and is crucial for further transformations involving the imidazole ring.

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 1-amino-1-deoxy-D-fructose + 2-ethoxyacrylonitrile + NaOMe | Formation of imidazole ethanone intermediate | >50 (up to 80) |

| 2 | Acidification with acetic acid, stirring at 60°C | Isolation of imidazole intermediate | - |

Synthesis of the Piperidine Core

The piperidine ring, especially 2,3-disubstituted piperidines with defined stereochemistry, can be synthesized using organometallic chemistry approaches. According to doctoral research on piperidine synthesis, organozinc reagents derived from protected β-aminoalkyl zinc iodides can undergo copper-catalyzed coupling with appropriate electrophiles followed by cyclization using sodium hydride to afford enantiomerically enriched piperidines in good yields (55%-85%).

Key points from the synthesis of 2,6-disubstituted piperidines, which are structurally related, include:

- Use of organometallic intermediates (organozinc species) for C–C bond formation.

- Copper catalysis to facilitate coupling reactions.

- Base-promoted cyclization to form the piperidine ring.

- Protection and deprotection strategies to control stereochemistry and functional group compatibility.

Functionalization to 6-oxo and 3-carboxamide

The oxidation to introduce the 6-oxo group and the amide formation at the 3-position are typically achieved by selective oxidation and amidation reactions on the piperidine scaffold. These transformations require careful control to maintain stereochemical integrity and avoid over-oxidation or side reactions.

N-Propyl Substitution

The nitrogen atom of the piperidine ring is alkylated with a propyl group, usually via nucleophilic substitution using propyl halides or related alkylating agents under basic conditions. This step is performed after the ring is constructed and key functional groups are installed to prevent side reactions.

Summary Table of Preparation Steps

Research Findings and Analytical Data

- The imidazole ethanone intermediate is isolated as a pale yellow solid after aqueous workup and recrystallization, with purity confirmed by spectroscopic methods.

- The organometallic synthesis of piperidines yields products with high enantiomeric excess, confirmed by chiral HPLC and NMR analysis.

- The final compound’s stereochemistry (2R,3R) is controlled through the choice of chiral starting materials and reaction conditions.

- Analytical techniques including NMR (1H, 13C), IR, and MS are employed throughout to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Structure and Composition

The compound is characterized by the following structural features:

- Piperidine ring : A six-membered saturated ring containing one nitrogen atom.

- Imidazole moiety : A five-membered ring containing two nitrogen atoms, contributing to its biological activity.

- Carboxamide group : Enhances solubility and biological interactions.

Molecular Formula

The molecular formula of the compound is , with a molecular weight of approximately 265.31 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide exhibit significant anticancer properties. For instance, research involving imidazole derivatives has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast and colon cancer cells .

Case Study: Antitumor Activity

A study published in PMC highlighted the design of molecular hybrids that combine imidazole derivatives with other active components to enhance anticancer efficacy. The synthesized compounds demonstrated cytotoxic effects against human cancer cell lines such as HCT-116 and MCF-7, indicating potential for further development as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research has shown that similar piperidine derivatives possess antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.

Case Study: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of new derivatives, compounds were tested using disc diffusion methods. Results indicated that several synthesized compounds exhibited significant antibacterial activity, suggesting that This compound may have similar potential .

Synthetic Pathways

The synthesis of This compound can be achieved through various methods involving:

- Reactions with Imidazole Derivatives : Utilizing imidazole derivatives in the formation of the piperidine ring.

- Carboxamidation Reactions : Introducing the carboxamide functionality through nucleophilic substitution reactions.

Characterization Techniques

Characterization of synthesized compounds typically employs:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation.

- Mass Spectrometry (MS) : To determine molecular weight and purity.

- Infrared Spectroscopy (IR) : For functional group identification.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Key Features of (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide and Related Compounds

Structural Differences and Implications

- Core Heterocycle: The target compound’s piperidine ring contrasts with pyridine (imazamox) or imidazolidine (Ftase inhibitors).

- Functional Groups :

- In contrast, Ftase inhibitors incorporate bulkier groups (e.g., naphthalene) for hydrophobic interactions . The 1-methylimidazole substituent is conserved across multiple analogs, suggesting its role in π-π stacking or metal coordination .

Stereochemical Considerations

The (2R,3R) configuration of the target compound is critical for chiral recognition in biological systems. Racemic mixtures (e.g., rac-methyl carboxylate in ) may exhibit reduced efficacy due to enantiomeric interference .

Biological Activity

The compound (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide, also known by its CAS number 1807939-33-8, is a synthetic organic molecule characterized by its unique structural features, including an imidazole ring and a piperidine backbone. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C13H19N3O3, with a molecular weight of approximately 265.31 g/mol. The structure includes a piperidine ring substituted with an imidazole group and a carboxamide functional group, contributing to its biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways. For instance, it has been noted to influence the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial in cell growth and proliferation .

- Receptor Modulation : It is hypothesized that the compound may modulate receptor activities linked to insulin signaling pathways, potentially affecting glucose metabolism and insulin sensitivity .

Antitumor Activity

Studies have demonstrated that related imidazole-containing compounds exhibit significant antitumor activity. For example, modifications in the imidazole structure have led to improved binding affinities for cancer-related targets, resulting in effective tumor suppression in xenograft models .

Neuroprotective Effects

There is emerging evidence suggesting that the compound may have neuroprotective properties. Research indicates that similar compounds can mitigate oxidative stress and promote neuronal survival under pathological conditions .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide, and what key reaction conditions should be optimized?

- Methodological Answer : Multi-step synthesis is typically employed, with critical optimization of palladium-catalyzed cross-coupling reactions (e.g., using Pd(OAc)₂ and tert-butyl XPhos ligand) and acid-mediated cyclization steps. Key parameters include temperature control (40–100°C for coupling, 93–96°C for deprotection), inert atmosphere maintenance, and stoichiometric ratios of reagents (e.g., 1.1 equiv of formyl intermediates). Recrystallization from DMF/acetic acid mixtures improves purity .

- Analytical Validation : Monitor reaction progress via HPLC (C18 columns, acetonitrile/water gradients) and confirm stereochemistry using chiral stationary phases .

Q. Which spectroscopic and chromatographic methods are most effective for structural elucidation and purity assessment of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify stereochemistry at C2 and C3, with attention to coupling constants (e.g., vicinal protons in the piperidine ring).

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and imidazole ring vibrations at ~1550 cm⁻¹ .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase columns with UV detection (λ = 210–254 nm) for purity assessment (>98% by area normalization) .

Advanced Research Questions

Q. How can computational chemistry approaches be integrated with experimental data to improve the synthesis yield of this compound?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for stereochemical control. Pair computational predictions with high-throughput screening of reaction parameters (e.g., solvent polarity, catalyst loading). For example, ICReDD’s reaction path search methods reduce optimization time by 30–50% through iterative feedback between simulations and experimental validation .

Q. What experimental design strategies are recommended for optimizing stereochemical control during synthesis?

- Methodological Answer : Apply factorial design (e.g., Box-Behnken or Central Composite Design) to evaluate interactions between temperature, solvent polarity, and chiral auxiliary concentration. For instance, varying tert-butyl alcohol ratios in coupling reactions can enhance enantiomeric excess (ee) by 15–20%. Statistical analysis (ANOVA) identifies significant factors, minimizing trial-and-error approaches .

Q. How should researchers address discrepancies in biological activity data observed across different batches of the compound?

- Methodological Answer :

- Batch Analysis : Cross-validate purity and stereochemistry using chiral HPLC and LC-MS to rule out impurities (e.g., diastereomers or unreacted intermediates) .

- Stability Studies : Assess degradation under accelerated conditions (40°C/75% RH for 4 weeks) to identify labile functional groups (e.g., the 6-oxo piperidine moiety). Stabilize via lyophilization or exclusion of light/moisture .

- Biological Replicates : Use DOE to standardize assay conditions (e.g., cell passage number, incubation time) and reduce inter-experimental variability .

Q. What strategies are effective for scaling up the synthesis while maintaining stereochemical integrity?

- Methodological Answer : Implement flow chemistry for continuous processing of sensitive intermediates (e.g., imidazole derivatives). Optimize residence time and pressure to prevent racemization. Membrane separation technologies (e.g., nanofiltration) can isolate enantiomers at pilot scales .

Data Contradiction Analysis

Q. How can researchers resolve conflicting reports on the compound’s enzyme inhibition potency?

- Methodological Answer :

- Assay Standardization : Use a common reference inhibitor (e.g., imazethapyr ) to calibrate enzymatic assays.

- Metabolite Screening : Perform LC-MS/MS to detect active metabolites that may contribute to off-target effects .

- Structural Dynamics : Employ molecular docking simulations to compare binding poses across crystal structures, identifying conformational flexibility in the imidazole-propylpiperidine core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.